N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
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Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with 5-ethyl-4-phenyl-1,3-thiazol-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression is of particular interest.
Industry: Thiazole derivatives, including this compound, are used in the development of dyes, pigments, and photographic sensitizers
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can be compared with other thiazole derivatives such as:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-propoxybenzamide: Similar structure but with a propoxy group instead of a nitro group, which may alter its biological activity.
N-(4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide: Lacks the ethyl group, which may affect its interaction with molecular targets.
2,4-disubstituted thiazoles: These compounds have substituents at different positions on the thiazole ring, leading to varied biological activities
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O3S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C18H15N3O3S/c1-2-15-16(12-8-4-3-5-9-12)19-18(25-15)20-17(22)13-10-6-7-11-14(13)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) |
InChI Key |
CHTJHFAINPOQQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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